1-(4-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is a versatile compound with a unique structure that finds applications in various fields of scientific research. Its molecular formula is C9H7NO2S, and it has a molecular weight of 193.22 g/mol . The compound is characterized by the presence of a cyclopropane ring attached to a thiophene ring, which is further substituted with a cyano group and a carboxylic acid group .
Preparation Methods
The synthesis of 1-(4-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Thiophene Functionalization: The thiophene ring is functionalized with a cyano group through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide and suitable catalysts.
Chemical Reactions Analysis
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, transition metal catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism by which 1-(4-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(4-Cyanothiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a cyclopropane ring.
Properties
CAS No. |
2229261-16-7 |
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Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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